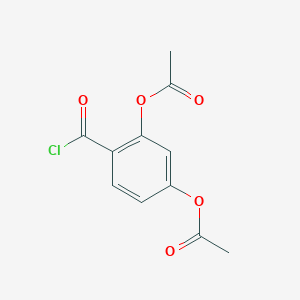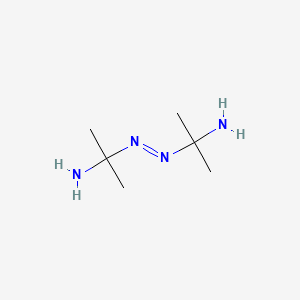
2,2'-Azobis(2-aminopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Azobis(2-aminopropane) is a chemical compound known for its ability to generate free radicals. It is widely used in various scientific research fields, particularly in studies involving oxidative stress and free radical chemistry. This compound is a member of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-aminopropane) can be synthesized through the reaction of hydrazine with acetone cyanohydrin, followed by oxidation. The general synthetic route involves:
Reaction with Hydrazine: Acetone cyanohydrin reacts with hydrazine to form a substituted dialkylhydrazine.
Oxidation: The dialkylhydrazine is then oxidized to form the azo compound.
Industrial Production Methods: Industrial production of 2,2’-Azobis(2-aminopropane) typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process is carefully controlled to ensure the stability and safety of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Azobis(2-aminopropane) primarily undergoes oxidation reactions due to its ability to generate free radicals. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxygen or other oxidizing agents under controlled conditions.
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In oxidation reactions, the primary products are often oxidized derivatives of the starting materials.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-aminopropane) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:
Chemistry: Used as a free radical initiator in polymerization reactions and studies of oxidative stability.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Utilized in research on the oxidative degradation of drugs and the development of antioxidant therapies.
Industry: Applied in the production of polymers and other materials where controlled radical generation is required.
Wirkmechanismus
The primary mechanism of action of 2,2’-Azobis(2-aminopropane) involves the generation of free radicals through the homolytic cleavage of the nitrogen-nitrogen double bond. These free radicals can then initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
Vergleich Mit ähnlichen Verbindungen
2,2’-Azobis(2-methylpropionamidine): Another azo compound used as a free radical initiator.
Azobisisobutyronitrile: Commonly used in polymerization reactions.
Uniqueness: 2,2’-Azobis(2-aminopropane) is unique in its ability to generate free radicals at a controlled and reproducible rate without producing hydrogen peroxide as an intermediate. This makes it particularly useful in studies where the presence of hydrogen peroxide could interfere with the results.
Eigenschaften
CAS-Nummer |
41556-11-0 |
|---|---|
Molekularformel |
C6H16N4 |
Molekulargewicht |
144.22 g/mol |
IUPAC-Name |
2-[(E)-2-aminopropan-2-yldiazenyl]propan-2-amine |
InChI |
InChI=1S/C6H16N4/c1-5(2,7)9-10-6(3,4)8/h7-8H2,1-4H3/b10-9+ |
InChI-Schlüssel |
PSMAFHYZQLOGMG-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(N)/N=N/C(C)(C)N |
Kanonische SMILES |
CC(C)(N)N=NC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

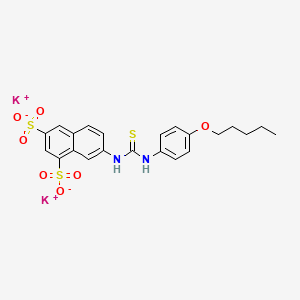
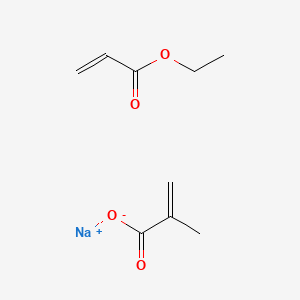
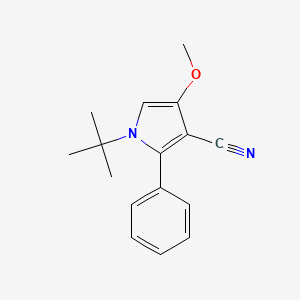
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
